molecular formula C14H16N4O3 B6427408 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034435-83-9

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B6427408
CAS No.: 2034435-83-9
M. Wt: 288.30 g/mol
InChI Key: LZZDUDSYWWZCFD-UHFFFAOYSA-N
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Description

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a pyrimidine ring linked to a piperidine ring through an oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the oxazole and piperidine intermediates. The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde under acidic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the oxazole and piperidine intermediates with a pyrimidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and hydrogenation steps, as well as the development of more efficient catalysts for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced to a piperidine derivative using reducing agents such as lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, room temperature.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.

    Substitution: Amine or thiol, dimethylformamide, elevated temperature.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyrimidines.

Scientific Research Applications

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. The oxazole moiety can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.

    4,4’-Dimethyl-2,2’-dipyridyl: Another bipyridine derivative with similar applications.

    2,2’-Dipyridyl: Commonly used in the synthesis of metal complexes.

Uniqueness

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is unique due to its combination of an oxazole, piperidine, and pyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

2-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and implications for medicinal chemistry, particularly in anticancer research.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to a piperidine ring via an oxazole moiety. The structural formula can be represented as follows:

IUPAC Name (5methyl1,2oxazol4yl)(3pyrimidin2yloxypiperidin1yl)methanone\text{IUPAC Name }(5-methyl-1,2-oxazol-4-yl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone

Key properties include:

  • Molecular Formula: C14H16N4O3
  • Molecular Weight: 288.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxazole moiety may modulate enzyme or receptor activity, while the piperidine ring enhances binding affinity. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound's binding to its targets .

Anticancer Activity

Recent studies have evaluated the anticancer potential of oxazolo[5,4-d]pyrimidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line CC50 (µM) Comparison Drug CC50 (µM)
A549 (Lung)58.4Cisplatin47.2
MCF7 (Breast)25.725-Fluorouracil381.2
HT29 (Colon)IC50 not specified--

These results indicate that the compound exhibits promising anticancer properties, potentially surpassing traditional chemotherapy agents in effectiveness while maintaining lower toxicity to normal cells .

Mechanisms of Cytotoxicity

The cytotoxic effects observed may involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways related to cell proliferation and survival.
  • Modulation of P-glycoprotein activity, which is crucial for drug resistance mechanisms in cancer therapy .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds derived from oxazolo[5,4-d]pyrimidines:

  • Study on MCF Cell Lines : Research indicated that derivatives accelerated apoptosis in MCF cell lines when administered at specific dosages .
  • In Vivo Tumor Suppression : Animal models demonstrated that these compounds could significantly suppress tumor growth compared to control groups, indicating their potential for development into effective anticancer therapies .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-10-12(8-17-21-10)13(19)18-7-2-4-11(9-18)20-14-15-5-3-6-16-14/h3,5-6,8,11H,2,4,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZDUDSYWWZCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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